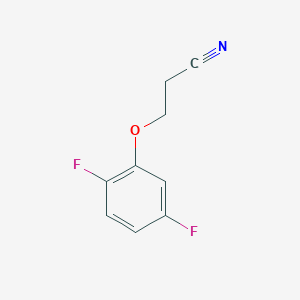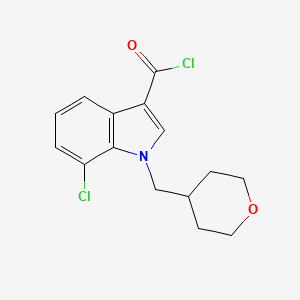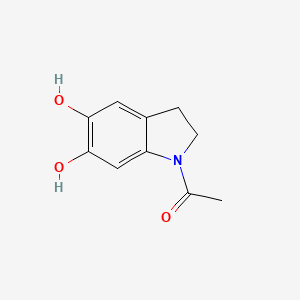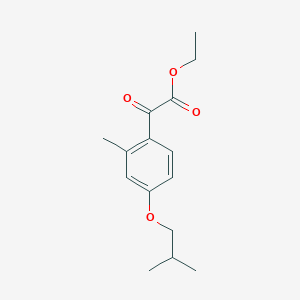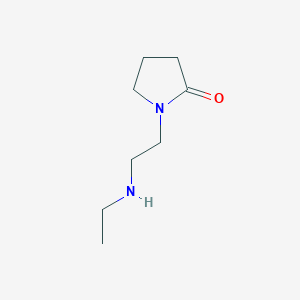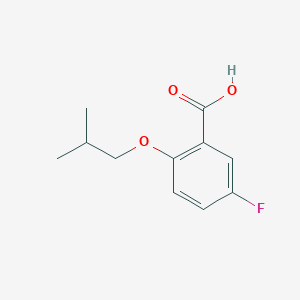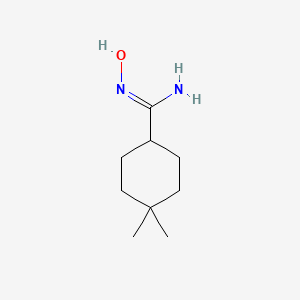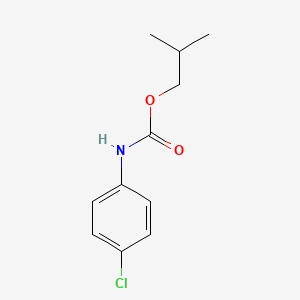
Isobutyl (4-chlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl(4-chlorophenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. The compound features an isobutyl group attached to a 4-chlorophenyl ring, which is further connected to a carbamate functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isobutyl(4-chlorophenyl)carbamate can be synthesized through various methods. One common approach involves the reaction of 4-chlorophenyl isocyanate with isobutanol under mild conditions. The reaction typically proceeds as follows:
4-chlorophenyl isocyanate+isobutanol→Isobutyl(4-chlorophenyl)carbamate
This reaction is usually carried out in the presence of a catalyst such as dibutyltin dilaurate to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of isobutyl(4-chlorophenyl)carbamate often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures high efficiency and consistency in product quality.
Análisis De Reacciones Químicas
Types of Reactions
Isobutyl(4-chlorophenyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield 4-chlorophenol and isobutylamine.
Oxidation: Oxidative reactions can convert the isobutyl group to a carboxylic acid group.
Substitution: The 4-chlorophenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as nitric acid for nitration or bromine for halogenation.
Major Products
Hydrolysis: 4-chlorophenol and isobutylamine.
Oxidation: 4-chlorophenylcarbamic acid.
Substitution: Various substituted 4-chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
Isobutyl(4-chlorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Mecanismo De Acción
The mechanism of action of isobutyl(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates are known to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged nerve impulses and potential neurotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl(4-chlorophenyl)carbamate: Similar structure but with a methyl group instead of an isobutyl group.
Ethyl(4-chlorophenyl)carbamate: Similar structure but with an ethyl group instead of an isobutyl group.
Propyl(4-chlorophenyl)carbamate: Similar structure but with a propyl group instead of an isobutyl group.
Uniqueness
Isobutyl(4-chlorophenyl)carbamate is unique due to its specific isobutyl group, which imparts distinct physicochemical properties and biological activities compared to its methyl, ethyl, and propyl counterparts. The isobutyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H14ClNO2 |
|---|---|
Peso molecular |
227.69 g/mol |
Nombre IUPAC |
2-methylpropyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C11H14ClNO2/c1-8(2)7-15-11(14)13-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H,13,14) |
Clave InChI |
FHQIRRVWTVVEML-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)NC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



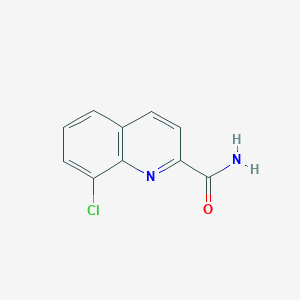



![1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane](/img/structure/B13081089.png)
